2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid
Description
2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a hydroxymethyl group attached to the phenyl ring and a methoxy group on the benzoic acid moiety
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-12-5-6-13(14(8-12)15(17)18)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLVNUQKTRFBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689083 | |
| Record name | 3'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-52-7 | |
| Record name | 3'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods: In an industrial setting, the production of 2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 2-(3-Carboxyphenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(3-Hydroxymethylphenyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-(3-Hydroxymethylphenyl)-4-methoxybenzoic acid
- 2-(3-Hydroxymethylphenyl)-6-methoxybenzoic acid
- 2-(3-Hydroxymethylphenyl)-5-ethoxybenzoic acid
Comparison: 2-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the hydroxymethyl and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
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